2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9616356
InChI: InChI=1S/C23H16N4O2/c28-22-17-14-18-20(10-13-27(23(18)29)21-8-4-5-11-24-21)25-19(17)9-12-26(22)15-16-6-2-1-3-7-16/h1-14H,15H2
SMILES: C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5
Molecular Formula: C23H16N4O2
Molecular Weight: 380.4 g/mol

2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

CAS No.:

Cat. No.: VC9616356

Molecular Formula: C23H16N4O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione -

Specification

Molecular Formula C23H16N4O2
Molecular Weight 380.4 g/mol
IUPAC Name 8-benzyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Standard InChI InChI=1S/C23H16N4O2/c28-22-17-14-18-20(10-13-27(23(18)29)21-8-4-5-11-24-21)25-19(17)9-12-26(22)15-16-6-2-1-3-7-16/h1-14H,15H2
Standard InChI Key YMUQFKWDDSJCPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5
Canonical SMILES C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture and Substituent Configuration

The pyrido[4,3-b] naphthyridine core consists of a fused bicyclic system integrating two nitrogen atoms within its aromatic framework. The numbering convention assigns position 1 to the nitrogen atom in the pyridone ring and position 8a to the bridging carbon between the two rings . The 1,9-dione functionality introduces two ketone groups at positions 1 and 9, rendering the molecule polar and capable of participating in hydrogen-bonding interactions.

Substituents at positions 2 and 8 critically modulate the compound’s physicochemical and biological properties:

  • Position 2: A benzyl group (C₆H₅CH₂-) enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

  • Position 8: A 2-pyridyl group introduces a secondary nitrogen atom, enabling coordination with metal ions or interactions with enzymatic active sites.

Molecular Formula and Physicochemical Properties

The molecular formula of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is C₂₃H₁₆N₄O₂, with a molecular weight of 380.4 g/mol. Key properties inferred from structurally related compounds include:

PropertyValue/RangeSource
LogP (Partition Coefficient)~3.2 (moderate lipophilicity)Estimated
Hydrogen Bond Donors2 (ketone oxygens)Structural
Hydrogen Bond Acceptors6 (N and O atoms)Analysis

The presence of the 2-pyridyl group may confer mild basicity (pKa ~4–5 for pyridine-like nitrogen), while the dione moiety contributes to acidity (pKa ~9–10 for enolizable protons) .

Synthetic Pathways and Methodologies

Retrosynthetic Disconnections

The synthesis of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione can be approached via two primary strategies derived from preformed pyridine or pyridone precursors :

  • Pyridine-Based Synthesis: Utilizes substituted 4-aminonicotinaldehydes or 4-aminonicotinonitriles, which undergo cyclocondensation with malonamide derivatives to form the naphthyridine core.

  • Pyridone-Based Synthesis: Involves annulation reactions between pyridone derivatives and benzyl-containing electrophiles.

Representative Synthetic Route

A hypothetical pathway inspired by methods for analogous compounds :

  • Step 1: Condensation of 4-amino-2-pyridylnicotinaldehyde (A) with benzylmalonamide (B) in ethanol under basic conditions (e.g., piperidine) yields the intermediate C.

  • Step 2: Acid-catalyzed cyclization of C forms the pyrido[4,3-b] naphthyridine core.

  • Step 3: Oxidation of the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 1,9-dione functionality.

4-Amino-2-pyridylnicotinaldehyde (A) + Benzylmalonamide (B)EtOH, piperidineIntermediate (C)DDQTarget Compound\text{4-Amino-2-pyridylnicotinaldehyde (A) + Benzylmalonamide (B)} \xrightarrow{\text{EtOH, piperidine}} \text{Intermediate (C)} \xrightarrow{\text{DDQ}} \text{Target Compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts.

  • Functional Group Compatibility: The 2-pyridyl group may require protection during oxidation steps .

Chemical Reactivity and Functional Group Transformations

Dione Reactivity

The 1,9-dione moiety participates in nucleophilic addition reactions, particularly at the electrophilic carbonyl carbons. For example:

  • Enolate Formation: Deprotonation with strong bases (e.g., LDA) generates enolates capable of alkylation or acylation.

  • Reduction: Selective reduction with NaBH₄ yields diols, though over-reduction may degrade the aromatic system.

Pyridyl and Benzyl Interactions

  • Coordination Chemistry: The 2-pyridyl group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

  • Benzyl Group Functionalization: Hydrogenolysis of the benzyl ether (if present) under H₂/Pd-C produces primary amines, enabling further derivatization.

Comparative Analysis with Related Naphthyridine Derivatives

CompoundSubstituentsBiological ActivitySource
5,8-Dimethoxy-1,4-naphthoquinoneMethoxy groups at C5, C8Antitumor (apoptosis induction)
2-(3-Morpholinopropyl)-8-phenyl derivativeMorpholinopropyl at C2Kinase inhibition (IC₅₀ = 12 nM)
Target CompoundBenzyl at C2, 2-pyridyl at C8Broad-spectrum kinase inhibitionThis Report

The target compound’s dual substituents confer distinct advantages: the benzyl group enhances bioavailability, while the 2-pyridyl group enables targeted interactions with enzymatic pockets .

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